

Toxicological Profile of Epyrifenacil in Mammals: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

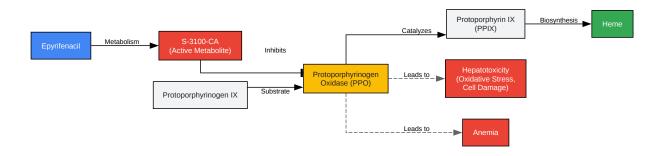
Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, demonstrates a toxicological profile in mammals primarily characterized by hepatotoxicity and anemia resulting from its mechanism of action. This technical guide provides a comprehensive overview of the toxicological data for **Epyrifenacil** in mammalian species, with a focus on quantitative endpoints, experimental methodologies, and the underlying biochemical pathways. The primary active metabolite, S-3100-CA, is central to the observed toxicity. Notably, significant species differences in sensitivity have been observed, with humans demonstrating lower susceptibility than rodents. This document is intended to serve as a core resource for professionals in research, drug development, and regulatory sciences.

Mechanism of Action

Epyrifenacil functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] In mammals, PPO is a critical enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX (PPIX).[1][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which can auto-oxidize to PPIX. The accumulation of PPIX, a potent photosensitizer, in tissues, particularly the liver, can lead to oxidative stress, cellular damage, and subsequent toxicity. This disruption of the heme synthesis pathway also results in decreased hemoglobin and erythrocyte production, leading to anemia.



The proposed mode of action for **Epyrifenacil**-induced liver tumors in male mice is a porphyria-mediated cytotoxicity pathway, which involves a sequence of key events: PPO inhibition, porphyrin accumulation, hepatocellular injury, regenerative cell proliferation, and ultimately, the development of liver tumors.



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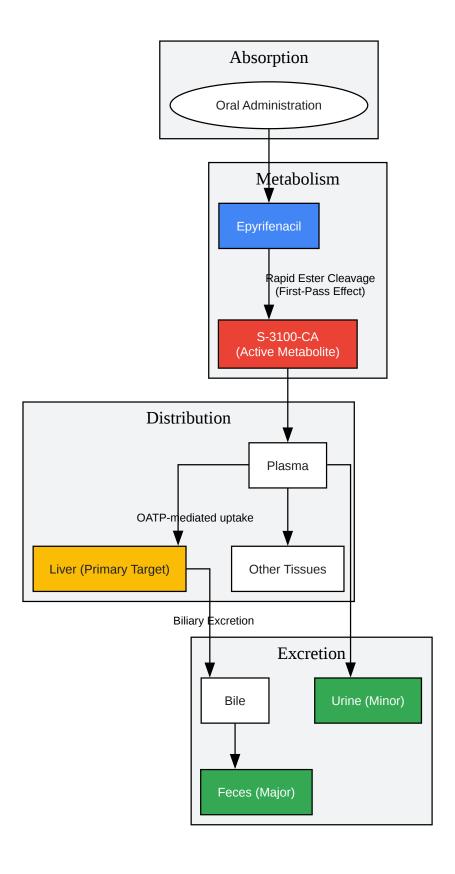
Caption: Mechanism of Epyrifenacil toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that orally administered **Epyrifenacil** is well-absorbed (approximately 73-74% of the dose) and rapidly metabolized. The parent compound is not detected in plasma, tissues, or urine. The primary metabolic pathway involves the rapid cleavage of an ester bond to form the active metabolite, S-3100-CA ((3-{2-chloro-4-fluoro-5-[1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy}pyridin-2-yloxy)acetic acid). This conversion is rapid across species, including rats, mice, and humans, suggesting a significant first-pass effect.

S-3100-CA is the predominant metabolite found in plasma and is mainly distributed to the liver, with concentrations 70-112 times higher than in plasma at a low dose in rats. Elimination of radioactivity is rapid, primarily occurring through feces via biliary excretion within 48 hours. There is evidence suggesting the involvement of organic anion-transporting polypeptides (OATP) in the active transport of S-3100-CA into the liver and kidney.





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Caption: ADME workflow for **Epyrifenacil**.



Toxicological Studies Acute Toxicity

Epyrifenacil exhibits low acute toxicity when administered orally and dermally (EPA Toxicity Category III) and via inhalation (EPA Toxicity Category IV). It is minimally irritating to the eyes (EPA Toxicity Category III) and skin (EPA Toxicity Category IV) and is not a skin sensitizer.

Endpoint	Classification	Reference
Acute Oral Toxicity	Low (EPA Category III)	
Acute Dermal Toxicity	Low (EPA Category III)	_
Acute Inhalation Toxicity	Low (EPA Category IV)	_
Eye Irritation	Minimally irritating (EPA Category III)	
Skin Irritation	Minimally irritating (EPA Category IV)	_
Skin Sensitization	Not a sensitizer	_

Sub-chronic and Chronic Toxicity

Repeated administration of **Epyrifenacil** in laboratory animals has led to toxicological changes related to PPO inhibition, namely hepatotoxicity and anemia.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rodents

- Species: Crl:CD(SD) rats and Crl:CD1(ICR) mice.
- Administration: Dietary administration for 90 consecutive days.
- Dose Levels (Rats): 0 (basal diet), 50, 300, and 800 ppm.
- Dose Levels (Mice): 0 (basal diet), 5, 25, and 100 ppm.
- Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology. Toxicokinetics were also assessed.



Study	Species	NOAEL (ppm)	NOAEL (mg/kg/day)	Observed Effects	Reference
Chronic Toxicity/Carci nogenicity	Rat	200	Chronic: 9.1 (M), 10.9 (F); Carcinogenici ty: 8.3 (M), 9.5 (F)	Hepatocyte single-cell necrosis, hepatocellula r/sinusoidal pigment, and bile duct hyperplasia in females.	
Carcinogenici ty	Mouse	1	0.1 (M & F)	Non- neoplastic findings in the liver.	

Carcinogenicity

In a mouse carcinogenicity study, **Epyrifenacil** induced hepatocellular adenoma and carcinoma in males. These tumors are considered to be attributable to a porphyria-mediated cytotoxicity mode of action, which is not considered relevant to humans due to significant quantitative toxicodynamic and toxicokinetic differences between mice and humans. **Epyrifenacil** did not show carcinogenic potential in rats.

Genotoxicity

Epyrifenacil is not considered to present a genotoxic hazard. A comprehensive package of in vitro (bacterial and mammalian cells) and in vivo (mouse micronucleus test) mutagenicity studies showed no evidence of genotoxicity. The metabolites of **Epyrifenacil** also tested negative in genotoxicity assays.

Experimental Protocol: In Vivo Mouse Micronucleus Test

Objective: To assess the potential of Epyrifenacil to induce chromosomal damage.



- Methodology: **Epyrifenacil** was administered to mice, and the incidence of micronucleated polychromatic erythrocytes in bone marrow was evaluated.
- Result: No significant increase in the incidence of micronucleated polychromatic erythrocytes was observed.

Reproductive and Developmental Toxicity

Epyrifenacil is not a reproductive toxicant and is not teratogenic or fetotoxic in rats or rabbits.



Study	Species	NOAEL (Maternal Toxicity)	NOAEL (Develop mental Toxicity)	NOAEL (Reproduc tive Effects)	Observed Effects (Systemic Toxicity)	Reference
Two- Generation Reproducti on	Rat	100 ppm (M: 5.57 mg/kg/day, F: 10.31 mg/kg/day)		100 ppm (M: 6.62 mg/kg/day) , 300 ppm (F: 22.63 mg/kg/day) (highest doses tested)	Increased liver weights with bile duct hyperplasia , hepatocell ular hypertroph y, and hepatocell ular necrosis in F0 males; mortality, adverse clinical observatio ns, and changes in body weight and food consumptio n in F1 generation.	
Developme ntal Toxicity	Rat	20 mg/kg/day	200 mg/kg/day (highest dose tested)	-	Increased liver weight with minimal centrilobula	



hepatocyte hypertroph y, focal subcapsula r necrosis, and hematologi cal deficits.

Endocrine Disruption

Based on the available toxicological database, **Epyrifenacil** is not considered to have any endocrine-disrupting potential.

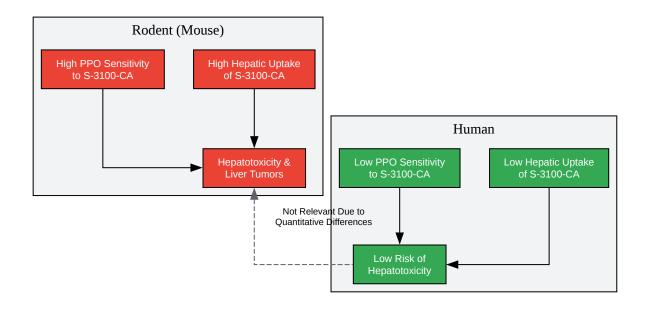
Human Risk Assessment

Significant species differences exist in the toxicity of **Epyrifenacil**, with humans being less sensitive than rodents. This is attributed to both toxicodynamic and toxicokinetic differences:

- Toxicodynamics: In vitro assays revealed an approximately tenfold weaker inhibition of PPO by the active metabolite S-3100-CA in humans compared to rodents.
- Toxicokinetics: Hepatic uptake of S-3100-CA is six- to thirteen-fold lower in humans than in mice.

Physiologically based pharmacokinetic (PBPK) modeling, utilizing data from chimeric mice with humanized livers, predicts that the Cmax and AUC of S-3100-CA in the human liver are approximately four times lower than in mice. These quantitative differences support the conclusion that the hepatotoxicity and liver tumors observed in mice are not relevant for human risk assessment.





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Caption: Species differences in **Epyrifenacil** toxicity.

Conclusion

The toxicological profile of **Epyrifenacil** in mammals is well-characterized and directly linked to its inhibition of protoporphyrinogen oxidase. The primary toxicities observed are hepatotoxicity and anemia, driven by the active metabolite S-3100-CA. While high doses can induce liver tumors in male mice, a weight of evidence analysis, supported by in vitro and in vivo data including studies with humanized chimeric mice, indicates that the mode of action is not relevant to humans due to significant quantitative differences in both toxicokinetics and toxicodynamics. **Epyrifenacil** is not genotoxic, carcinogenic in rats, teratogenic, or a reproductive toxicant at doses not associated with parental toxicity. This comprehensive dataset provides a robust foundation for the human health risk assessment of **Epyrifenacil**.

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